4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
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Overview
Description
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound characterized by its chromen-4-one core, a phenyl group, a trifluoromethyl group, and a furan-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a suitable phenyl aldehyde with a trifluoromethyl-substituted malonic acid derivative under basic conditions. The resulting intermediate is then cyclized to form the chromen-4-one structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the trifluoromethyl group or other functional groups within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound has potential medicinal applications, including the development of new drugs. Its trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl acetate: : Similar chromen-4-one structure but with an acetate group instead of furan-2-carboxylate.
3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate: : Similar structure but without the keto group at the 4-position.
Uniqueness
The presence of the trifluoromethyl group and the furan-2-carboxylate moiety in 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3O5/c22-21(23,24)19-17(12-5-2-1-3-6-12)18(25)14-9-8-13(11-16(14)29-19)28-20(26)15-7-4-10-27-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZXEISMLGQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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